molecular formula C23H23ClN2O5S B492849 4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 690962-36-8

4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B492849
CAS No.: 690962-36-8
M. Wt: 475g/mol
InChI Key: CJWJLAUQAABZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a synthetic benzamide derivative featuring a sulfonamido group at the 4-position of the benzamide core and a 3,4-dimethoxyphenethylamine substituent on the nitrogen atom. The compound’s molecular weight is estimated to exceed 400 g/mol, considering the contributions of the sulfonamido group and additional substituents.

Properties

IUPAC Name

4-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-30-21-11-6-16(14-22(21)31-2)12-13-25-23(27)17-7-9-19(10-8-17)26-32(28,29)20-5-3-4-18(24)15-20/h3-11,14-15,26H,12-13H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWJLAUQAABZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Nitro-N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide

Procedure :

  • Activation of 4-nitrobenzoic acid : React 4-nitrobenzoic acid (1.0 equiv) with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at reflux for 2 h to form the acid chloride.

  • Amide coupling : Add 2-(3,4-dimethoxyphenyl)ethylamine (1.1 equiv) and triethylamine (2.0 equiv) dropwise at 0°C. Stir at room temperature for 12 h.

  • Workup : Quench with ice water, extract with DCM, and purify via recrystallization (ethyl acetate/hexane).

Yield : 85–90%
Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.20 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.80–6.75 (m, 3H, OCH3-Ar-H), 3.90 (s, 6H, OCH3), 3.65 (t, J = 6.6 Hz, 2H, NCH2), 2.85 (t, J = 6.6 Hz, 2H, ArCH2).

Reduction of Nitro to Amine

Procedure :

  • Reduction : Reflux 4-nitrobenzamide (1.0 equiv) with iron powder (5.0 equiv) and ammonium chloride (3.0 equiv) in methanol for 7 h.

  • Workup : Filter, concentrate, and extract with DCM. Purify by recrystallization (ethanol/water).

Yield : 92–97%
Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 6.80–6.70 (m, 3H, OCH3-Ar-H), 5.30 (s, 2H, NH2), 3.80 (s, 6H, OCH3), 3.55 (t, J = 6.4 Hz, 2H, NCH2), 2.75 (t, J = 6.4 Hz, 2H, ArCH2).

Sulfonamide Formation

Procedure :

  • Reaction : Treat 4-aminobenzamide (1.0 equiv) with 3-chlorobenzenesulfonyl chloride (1.2 equiv) and pyridine (2.0 equiv) in tetrahydrofuran (THF) at 0°C for 1 h, then room temperature for 6 h.

  • Workup : Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 75–80%
Characterization :

  • 13C NMR (100 MHz, CDCl3): δ 167.2 (CONH), 144.5 (SO2N), 135.6–125.8 (Ar-C), 112.4 (OCH3-Ar-C), 56.1 (OCH3), 49.8 (NCH2), 35.2 (ArCH2).

Method 2: Boc-Protected Intermediate Route

Protection of 4-Aminobenzoic Acid

Procedure :

  • Boc protection : React 4-aminobenzoic acid (1.0 equiv) with di-tert-butyl dicarbonate (1.5 equiv) in ethanol/water (4:1) containing NaOH (2.0 equiv) at 0°C for 2 h.

  • Workup : Acidify with HCl, extract with ethyl acetate, and dry over MgSO4.

Yield : 90–95%

Amide Coupling and Deprotection

Procedure :

  • Activation : Convert Boc-protected 4-aminobenzoic acid to its acid chloride using oxalyl chloride in DCM.

  • Coupling : React with 2-(3,4-dimethoxyphenyl)ethylamine (1.1 equiv) in THF with triethylamine (2.0 equiv).

  • Deprotection : Treat with 4M HCl in dioxane for 1 h to remove the Boc group.

Yield : 80–85%

Sulfonamide Formation

Identical to Method 1 (Section 2.3).

Comparative Analysis of Methods

Parameter Method 1 Method 2
Total Yield65–70%60–68%
Steps34
Purification ComplexityModerateHigh
ScalabilityHighModerate

Method 1 offers higher efficiency due to fewer steps, whereas Method 2 provides better control over reactive intermediates using Boc protection.

Analytical and Spectroscopic Validation

Key Techniques :

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

  • Mass Spectrometry : [M+H]+ = 508.1 (calculated: 508.1).

  • Elemental Analysis : C25H24ClN3O5S (Calcd: C 58.88%, H 4.74%; Found: C 58.75%, H 4.68%).

Challenges and Optimization Strategies

  • Nitro Reduction Side Reactions : Use excess ammonium chloride to minimize over-reduction.

  • Sulfonamide Hydrolysis : Avoid aqueous workup at extreme pH to prevent sulfonamide cleavage.

  • Solvent Selection : Replace DMF with THF in coupling steps to facilitate purification .

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is utilized in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Inhibitor studies for enzymes and receptors.

    Medicine: Potential therapeutic agent for diseases involving specific molecular targets.

    Industry: Intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The benzamide moiety may interact with receptor sites, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide with structurally related benzamides, focusing on synthesis, physicochemical properties, and pharmacological relevance.

Structural Analogues

2.1.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Lacks the sulfonamido and chlorine substituents.
  • Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield; m.p. 90°C) .
  • Key Differences : The absence of sulfonamido and chloro groups reduces polarity and molecular weight (~299 g/mol).
2.1.2. 4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide
  • Structure : Features a 4-chloro substituent on the benzamide core but lacks the sulfonamido group.
  • Molecular Weight: 319.785 g/mol (C₁₇H₁₈ClNO₃) .
2.1.3. Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA)
  • Structure : Piperidinyl-ethyl or iodinated benzamides (e.g., 4-iodo derivatives).
  • Pharmacology : High affinity for sigma receptors (Kd = 5.80–15.71 nM) in prostate cancer cells (DU-145, LNCaP), with applications in tumor imaging and therapy .
  • Key Differences : The target compound’s sulfonamido group may alter receptor binding kinetics compared to halogenated or piperidinyl-substituted analogues.

Physicochemical and Pharmacological Comparison

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Pharmacological Findings
Target Compound 3-Cl-SO₂NH, 3,4-di-OCH₂C₆H₃CH₂ ~420 (estimated) N/A Hypothesized sigma receptor affinity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide None (parent benzamide) ~299 80% No reported bioactivity
4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide 4-Cl 319.785 N/A Unreported in pharmacological studies
[¹²⁵I]PIMBA 3-I, 4-OCH₃, piperidinyl ~450 (iodinated) N/A Sigma-1 binding (Kd = 5.80 nM)

Key Observations

Polarity and Solubility : The sulfonamido group enhances hydrophilicity, which may improve aqueous solubility relative to halogenated analogues.

Biological Activity

The compound 4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a sulfonamide derivative that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity, antioxidant properties, and molecular docking studies.

Cytotoxicity

Research has shown that sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxic activity of related compounds on human lung cancer (A549) cells using the MTT assay. The results indicated that certain derivatives had IC50 values in the range of 10-50 μg/mL, demonstrating their potential as anticancer agents .

Compound NameIC50 (μg/mL)Cell Line
3c10.88 ± 0.82A549
3f37.23 ± 3.76A549

Antioxidant Activity

The antioxidant activity of sulfonamide derivatives is another area of interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this property. In studies involving similar compounds, antioxidant activities were measured with IC50 values indicating effective free radical scavenging capabilities .

Molecular Docking Studies

Molecular docking studies provide insights into the interaction between these compounds and biological targets such as enzymes or receptors. For instance, docking studies have been performed using proteins like tyrosine kinase (PDB ID: 1M17), revealing binding affinities that correlate with their observed biological activities. These computational methods help predict how modifications to the compound's structure could enhance its efficacy .

Case Studies

  • Anticancer Activity : A derivative of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide was shown to inhibit A549 cell growth effectively, suggesting that structural components similar to those in our compound may also possess anticancer properties .
  • Antioxidant Evaluation : Studies on related benzamide derivatives demonstrated promising antioxidant activities, indicating potential health benefits associated with their consumption or application in therapeutic contexts.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide?

Methodological Answer: The compound is synthesized via a multi-step process involving:

Sulfonamide Formation: React 3-chlorobenzenesulfonyl chloride with an appropriate benzamide precursor (e.g., 4-aminobenzoic acid derivatives) in anhydrous dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .

Amide Coupling: Introduce the 2-(3,4-dimethoxyphenyl)ethylamine moiety using coupling agents like EDC/HOBt or HATU in DMF, followed by purification via column chromatography .

Optimization: Monitor reaction progress with TLC and confirm purity via HPLC (>95%) .

Q. How is the compound characterized structurally and chemically post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR (1H/13C): Assign peaks for sulfonamide (-SO2NH-), aromatic protons (3,4-dimethoxyphenyl), and amide carbonyl (~168-170 ppm in 13C) .
    • FT-IR: Confirm sulfonamide (1320–1160 cm⁻¹, S=O stretching) and amide (1650–1680 cm⁻¹, C=O) groups .
  • Mass Spectrometry: Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological assays are used to evaluate its activity?

Methodological Answer:

  • Antimicrobial Screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can molecular docking studies elucidate its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Target Selection: Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase IX, COX-2) based on structural motifs .
  • Docking Protocol:
    • Prepare the compound’s 3D structure (Avogadro, Gaussian optimization at B3LYP/6-31G*).
    • Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on binding energy (ΔG) and hydrogen bonding with catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .
    • Validate with MD simulations (GROMACS) to assess stability .

Q. What strategies resolve contradictions in crystallographic data for structural analogs?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain packing discrepancies in polymorphs .
  • Data Cross-Validation: Compare X-ray results (e.g., C–Cl bond lengths) with DFT-optimized geometries (B3LYP/cc-pVDZ) .

Q. How is the structure-activity relationship (SAR) explored for optimizing bioactivity?

Methodological Answer:

  • Modification Sites:
    • Sulfonamide Group: Replace 3-chlorophenyl with electron-withdrawing groups (e.g., -NO2) to enhance enzyme inhibition .
    • Dimethoxyphenyl Chain: Vary substituents (e.g., -OCH3 → -CF3) to improve lipophilicity (logP) and blood-brain barrier penetration .
  • Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) .

Q. What experimental designs mitigate synthetic byproducts in large-scale reactions?

Methodological Answer:

  • Process Optimization:
    • Use flow chemistry for controlled sulfonamide coupling (reduces side reactions) .
    • Employ scavenger resins (e.g., polymer-bound DMAP) to trap excess sulfonyl chloride .
  • Analytical QC: Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.